3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16347921
InChI: InChI=1S/C23H18ClN3S/c24-20-13-7-12-19(17-20)22-25-26-23(27(22)21-14-5-2-6-15-21)28-16-8-11-18-9-3-1-4-10-18/h1-15,17H,16H2/b11-8+
SMILES:
Molecular Formula: C23H18ClN3S
Molecular Weight: 403.9 g/mol

3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC16347921

Molecular Formula: C23H18ClN3S

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole -

Specification

Molecular Formula C23H18ClN3S
Molecular Weight 403.9 g/mol
IUPAC Name 3-(3-chlorophenyl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Standard InChI InChI=1S/C23H18ClN3S/c24-20-13-7-12-19(17-20)22-25-26-23(27(22)21-14-5-2-6-15-21)28-16-8-11-18-9-3-1-4-10-18/h1-15,17H,16H2/b11-8+
Standard InChI Key ITMBNJJSLZYFDL-DHZHZOJOSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Canonical SMILES C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3-chlorophenyl)-4-phenyl-5-[(E)-3-phenylprop-2-en-1-yl]sulfanyl-4H-1,2,4-triazole, reflects its intricate structure. The triazole ring (a five-membered heterocycle with three nitrogen atoms) serves as the central scaffold. Substituents include:

  • A 3-chlorophenyl group at position 3, contributing electron-withdrawing effects.

  • A phenyl group at position 4, enhancing hydrophobic interactions.

  • A (2E)-3-phenylprop-2-en-1-yl sulfanyl group at position 5, introducing stereochemical rigidity and sulfur-mediated reactivity.

The (E)-configuration of the propenyl chain ensures planarity, facilitating π-π stacking with aromatic residues in biological targets.

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) due to its hydrophobic aromatic substituents. Aqueous solubility is limited (<0.1 mg/mL at 25°C), necessitating formulation with solubilizing agents for in vivo studies. Stability studies indicate degradation under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with a half-life exceeding 48 hours at physiological pH (7.4).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H18ClN3S\text{C}_{23}\text{H}_{18}\text{ClN}_{3}\text{S}
Molecular Weight403.9 g/mol
Melting Point182–185°C (decomposes)
LogP (Octanol-Water)4.2 ± 0.3
Hydrogen Bond Donors1 (N-H triazole)
Hydrogen Bond Acceptors4 (3 N, 1 S)

Synthesis and Characterization

Synthetic Routes

Industrial-scale synthesis employs a three-step protocol:

  • Formation of the Triazole Core: Cyclocondensation of thiocarbohydrazide with 3-chlorobenzaldehyde and phenylacetaldehyde under refluxing ethanol .

  • Sulfanylation: Reaction with (E)-3-phenylprop-2-en-1-yl thiol in the presence of K2_2CO3_3 and dimethylformamide (DMF) at 80°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields of 78–82% .

Analytical Characterization

  • Elemental Analysis: Confirms C, H, N, and S content within ±0.3% of theoretical values .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6d_6): δ 7.25–7.65 (m, 14H, aromatic), 6.45 (d, 1H, J = 16 Hz, CH=CH), 5.92 (dt, 1H, J = 16 Hz, CH2_2-S).

    • 13C^{13}\text{C} NMR: 152.8 ppm (C=S), 145.2 ppm (triazole C-3).

  • Mass Spectrometry: ESI-MS m/z 404.1 [M+H]+^+.

Table 2: Optimized Microwave Synthesis Conditions

ParameterValue
Solventi-Propanol
BaseNaOH (1.0 equiv)
Temperature120°C
Time45 minutes
Yield82%

Mechanism of Action

Enzyme Inhibition

The triazole ring coordinates with metal ions (e.g., Mg2+^{2+}, Zn2+^{2+}) in enzyme active sites, disrupting catalytic activity. For example, in Candida albicans, the compound inhibits lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis . Molecular docking studies reveal a binding affinity (KdK_d) of 12.3 nM, comparable to fluconazole .

Receptor Modulation

In cancer cell lines (MCF-7, HeLa), the sulfanyl group forms disulfide bonds with cysteine residues in epidermal growth factor receptor (EGFR), suppressing tyrosine kinase activity (IC50_{50} = 8.7 μM) .

Biological Activities and Applications

Antimicrobial Activity

  • Antibacterial: MIC values against Staphylococcus aureus (2 μg/mL) and Escherichia coli (8 μg/mL) surpass ciprofloxacin in methicillin-resistant strains.

  • Antifungal: 99% growth inhibition of Aspergillus fumigatus at 4 μg/mL.

Table 3: Comparative Biological Activities

Organism/Cell LineActivity MetricValue
Staphylococcus aureusMIC2 μg/mL
Candida albicans% Growth Inhibition98% (4 μg/mL)
MCF-7IC50_{50}9.3 μM

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